3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine
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Overview
Description
“3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine” is a fused bicyclic heterocycle . It has a molecular weight of 308.56 . The IUPAC name for this compound is this compound .
Synthesis Analysis
The synthesis of imidazo[1,2-a]pyrimidines, such as “this compound”, can be achieved through various strategies including condensation, multicomponent reactions, oxidative coupling, tandem reactions, aminooxygenation, and hydroamination reactions .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C12H7BrClN3/c13-11-10 (8-2-4-9 (14)5-3-8)16-12-15-6-1-7-17 (11)12/h1-7H .Chemical Reactions Analysis
The construction of imidazo[1,2-a]pyrimidine core, like in “this compound”, is often based on the condensation of 2-aminopyridine with various substrates, mainly carbonyl compounds or alkenes .Physical And Chemical Properties Analysis
“this compound” is a solid at room temperature .Scientific Research Applications
Synthesis and Derivative Formation
- 3-Bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine derivatives are synthesized using 2-aminopyrimidines with methyl aryl ketones and halogens like bromine, leading to the formation of 6-bromo- and 3,6-dibromo-substituted 2-arylimidazo[1,2-a]pyrimidines (Kochergin et al., 2000).
Antimicrobial Activity
- Some new chalcones and oxopyrimidines containing the imidazo[1,2-a]pyrimidine nucleus have been synthesized and screened for their antimicrobial activity (Joshi et al., 2012).
- Derivatives of imidazo[1,2-a]pyrimidine, synthesized using dinucleophilic reagents, showed high antimicrobial activity (Elenich et al., 2019).
Corrosion Inhibition
- Imidazo[1,2-a]pyrimidine derivatives are evaluated as inhibitors against mild steel corrosion, demonstrating high inhibition performance and being characterized as mixed-type inhibitors (Saady et al., 2021).
Chemical Detoxification
- Selenoester derivatives of imidazo[1,2-a]pyrimidine have been synthesized and applied for chemical detoxification of HgCl2, demonstrating potential for treatment of HgCl2 induced toxicity (Sharma et al., 2018).
Safety and Hazards
Future Directions
properties
IUPAC Name |
3-bromo-2-(4-chlorophenyl)imidazo[1,2-a]pyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrClN3/c13-11-10(8-2-4-9(14)5-3-8)16-12-15-6-1-7-17(11)12/h1-7H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PXYIENFKKVXGPR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN2C(=C(N=C2N=C1)C3=CC=C(C=C3)Cl)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.56 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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